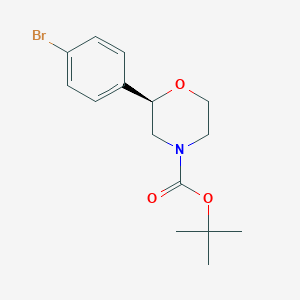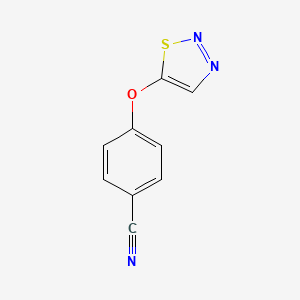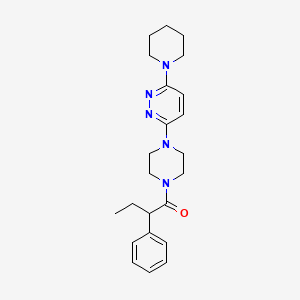![molecular formula C15H14N4O5S B2868309 2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid CAS No. 847191-34-8](/img/structure/B2868309.png)
2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the furan ring and the carboxylic acid group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrimidine rings suggests that it would have a planar structure, at least in part. The carboxylic acid group could form hydrogen bonds with other molecules, potentially influencing its behavior in solution .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the carboxylic acid group could react with bases or with other acids, and the furan ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar furan and pyrimidine rings. Its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis and Biological Activity
Building Blocks for Heterocyclic Compounds : Furan derivatives serve as essential precursors in synthesizing heterocyclic compounds. These compounds are pivotal in developing pharmaceuticals and agrochemicals due to their structural diversity and biological activities. For instance, arylmethylidene derivatives of furan-2(3H)-ones are crucial for synthesizing pyrimidine and pyridazine structural fragments, demonstrating plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Anti-inflammatory Applications : Certain furan-containing pyrimidine derivatives exhibit significant anti-inflammatory properties. This demonstrates the potential of furan derivatives in medicinal chemistry, particularly in designing new anti-inflammatory agents (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Material Science and Polymer Chemistry
- Biobased Polymers : Furan derivatives, specifically 2,5-furandicarboxylic acid, are recognized as platform chemicals for producing biobased polymers. These polymers are vital for developing sustainable materials, highlighting the role of furan derivatives in green chemistry and material science (Cruz-Izquierdo, van den Broek, Serra, Llama, & Boeriu, 2015).
Photophysical Properties and Fluorescent Probes
- Fluorescent Probes : Modified nucleoside analogues, where a furan moiety is attached, showcase promising photophysical properties. These furan-decorated nucleosides can serve as responsive fluorescent probes in bioanalytical applications, offering insights into nucleic acid research and diagnostics (Greco & Tor, 2007).
Orientations Futures
Mécanisme D'action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to possess various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which is a key factor in its potential as a therapeutic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or ions. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .
Propriétés
IUPAC Name |
2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c1-7(14(21)22)25-12-9-11(18(2)15(23)19(3)13(9)20)16-10(17-12)8-5-4-6-24-8/h4-7H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZJYHVXXVDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)



![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)

![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)
![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride](/img/structure/B2868240.png)
![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)